molecular formula C12H12O4S2 B13018995 Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate

Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No.: B13018995
M. Wt: 284.4 g/mol
InChI Key: TUQMQRYQWOACAQ-UHFFFAOYSA-N
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Description

Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound with a unique molecular structure that includes a thieno[2,3-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the use of thiophene as a starting material. The synthetic route includes multiple steps to introduce the necessary functional groups. One common method involves the reaction of thiophene with diethyl oxalate under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to therapeutic effects such as anti-diabetic or anti-cancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H12O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H12O4S2/c1-3-15-10(13)8-5-7-6-9(11(14)16-4-2)18-12(7)17-8/h5-6H,3-4H2,1-2H3

InChI Key

TUQMQRYQWOACAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)SC(=C2)C(=O)OCC

Origin of Product

United States

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